2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry and materials science . The ethylsulfonyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), a sulfonyl group, a fluorine atom, and an amide linkage. These functional groups could engage in various non-covalent interactions, such as pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing sulfonyl and amide groups. For instance, it might undergo electrophilic aromatic substitution at the benzene or thiazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could enhance its solubility in polar solvents . The fluorine atom might influence its lipophilicity and metabolic stability .Scientific Research Applications
Novel Compound Synthesis and Pharmacological Evaluation
One area of research focuses on the design, synthesis, and pharmacological evaluation of novel compounds for potential therapeutic uses. For instance, the study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar structures to the compound , explored glutaminase inhibitors as potential therapeutic agents. These inhibitors have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, indicating their potential in cancer therapy (Shukla et al., 2012).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer properties of related compounds has been a significant focus. Studies have synthesized and evaluated the antimicrobial activity of novel sulfonamide derivatives, revealing compounds that displayed good activity against various microbial strains. For example, compounds exhibited high activity towards strains, suggesting their potential as antimicrobial agents (Fahim & Ismael, 2019). Additionally, research into novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity has been conducted, highlighting the synthesis and evaluation against cancer cell lines, showing promising low-concentration anticancer activity compared to standard drugs (Hammam et al., 2005).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies have also utilized similar compounds to understand their interaction with biological targets. For instance, antimalarial sulfonamides were theoretically investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies. These studies provided insights into the reactivity and interaction mechanisms of these compounds with biological targets, offering a foundation for further drug development (Fahim & Ismael, 2021).
Mechanism of Action
The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism would depend on its specific biological target . The presence of a benzo[d]thiazol-2-yl group suggests it might interact with biological macromolecules via pi-stacking or hydrogen bonding .
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended for use as a drug, studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it’s intended for use in materials science, research could explore its optical properties or its behavior in different solvents .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDKZSBOSOMWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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